N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(3,4-DICHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
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Overview
Description
N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of intermediate compounds, which are then combined to form the final product. Common reagents used in the synthesis include butoxyphenyl derivatives, dichlorophenyl derivatives, and fluorobenzyl derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Other Thiourea Derivatives: Compounds with similar thiourea functional groups, which may exhibit comparable chemical reactivity and biological activity.
Uniqueness
N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C31H28Cl2FN5O3S |
---|---|
Molecular Weight |
640.6g/mol |
IUPAC Name |
1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3,4-dichlorophenyl)-1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C31H28Cl2FN5O3S/c1-2-3-14-42-25-11-9-23(10-12-25)39-29(40)16-28(30(39)41)38(31(43)36-22-8-13-26(32)27(33)15-22)24-17-35-37(19-24)18-20-4-6-21(34)7-5-20/h4-13,15,17,19,28H,2-3,14,16,18H2,1H3,(H,36,43) |
InChI Key |
YPHOLKZNBYHYPH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CN(N=C3)CC4=CC=C(C=C4)F)C(=S)NC5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CN(N=C3)CC4=CC=C(C=C4)F)C(=S)NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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